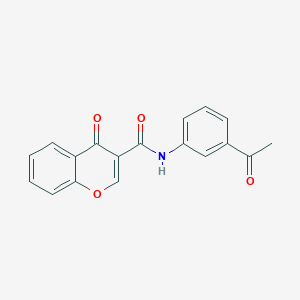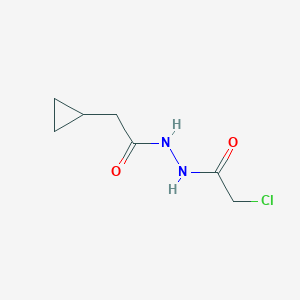
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a cyclopropylacetyl group attached to a hydrazide moiety
Mécanisme D'action
Mode of Action
Compounds with a similar structure, such as those containing an n-terminal 2-chloroacetyl group, have been studied for their ability to undergo thioether macrocyclization . This process involves a nucleophilic attack on the carbon atom by a lone pair on a nitrogen atom, leading to the formation of a cyclic structure .
Biochemical Pathways
Compounds with similar structures have been shown to affect the process of thioether macrocyclization . This process can lead to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Pharmacokinetics
For example, its cyclopropyl group could potentially influence its lipophilicity, which could in turn affect its absorption and distribution .
Result of Action
Based on the known actions of similar compounds, it may be involved in the formation of cyclic structures, which could potentially have various biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-cyclopropylacetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the preparation of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide can be achieved through a continuous flow process. This method involves the continuous addition of 2-chloroacetyl chloride and 2-cyclopropylacetohydrazide into a reactor, along with a base to neutralize the acid by-products. The reaction mixture is then continuously stirred and maintained at a controlled temperature to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new amide or thioether derivatives.
Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds, such as pyrazoles and triazoles.
Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Cyclization: Cyclization reactions can be facilitated by heating the compound with appropriate reagents, such as hydrazines or amines, under reflux conditions.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Amide Derivatives: Formed through nucleophilic substitution reactions with amines.
Thioether Derivatives: Formed through nucleophilic substitution reactions with thiols.
Heterocyclic Compounds: Formed through cyclization reactions involving the hydrazide moiety.
Applications De Recherche Scientifique
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving hydrazide derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2-chloroacetyl)-2-cyanoacetohydrazide: Similar in structure but contains a cyano group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-phenylacetohydrazide: Contains a phenyl group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-methylacetohydrazide: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This uniqueness can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-7(12)10-9-6(11)3-5-1-2-5/h5H,1-4H2,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIAGXXENISAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

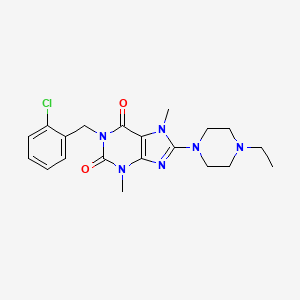


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-benzimidazole](/img/structure/B2906041.png)
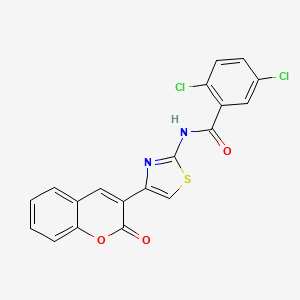
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)
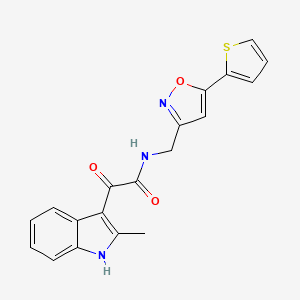
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
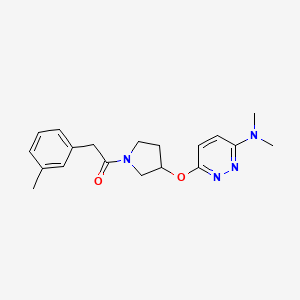
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
![N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2906056.png)
